(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione
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Overview
Description
(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione is a compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and 1-phenyl-3,5-dioxopyrazolidine. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, the compound may inhibit bacterial enzymes or disrupt bacterial cell walls . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide
- (E)-N’-(5-fluoro-2-hydroxybenzylidene)isonicotinohydrazide
Uniqueness
What sets (4Z)-4-(2-hydroxy-5-methylbenzylidene)-1-phenylpyrazolidine-3,5-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential antibacterial properties make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(4Z)-4-[(2-hydroxy-5-methylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-7-8-15(20)12(9-11)10-14-16(21)18-19(17(14)22)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,18,21)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWOVUTCDERGO-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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